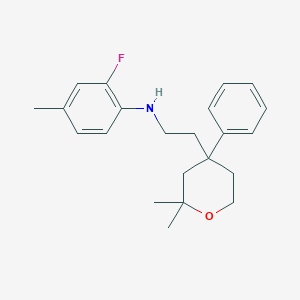

Icmt-IN-5

Description

Structure

3D Structure

Properties

Molecular Formula |

C22H28FNO |

|---|---|

Molecular Weight |

341.5 g/mol |

IUPAC Name |

N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-2-fluoro-4-methylaniline |

InChI |

InChI=1S/C22H28FNO/c1-17-9-10-20(19(23)15-17)24-13-11-22(18-7-5-4-6-8-18)12-14-25-21(2,3)16-22/h4-10,15,24H,11-14,16H2,1-3H3 |

InChI Key |

NFWPGISCHCCXFX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)NCCC2(CCOC(C2)(C)C)C3=CC=CC=C3)F |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Mechanism of Action of Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoprenylcysteine carboxyl methyltransferase (ICMT) has emerged as a critical enzyme in the post-translational modification of a variety of proteins integral to cellular signaling, including the Ras superfamily of small GTPases. By catalyzing the final step in the prenylation pathway—the methylation of the C-terminal prenylcysteine—ICMT facilitates the proper localization and function of these proteins. Dysregulation of ICMT activity has been implicated in various pathologies, most notably in cancers driven by Ras mutations. Consequently, the development of specific ICMT inhibitors represents a promising therapeutic strategy. This technical guide provides an in-depth overview of the mechanism of action of ICMT inhibitors, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations. While specific data for a compound designated "Icmt-IN-5" is not publicly available, this guide will focus on well-characterized ICMT inhibitors to elucidate the core principles of their action.

Core Mechanism of Action

ICMT inhibitors primarily function by competitively binding to the enzyme, thereby preventing the methylation of its isoprenylated protein substrates.[1][2] This inhibition leads to the accumulation of unmethylated, prenylated proteins, which are often mislocalized within the cell and functionally impaired.[1][3][4] The ultimate consequence is the disruption of downstream signaling pathways that are dependent on these proteins, leading to cellular effects such as inhibition of cell growth, induction of apoptosis, and reduction of tumorigenicity.[1][3]

A key molecular consequence of ICMT inhibition is the mislocalization of Ras proteins from the plasma membrane to intracellular compartments.[1][3][4] This prevents their engagement with downstream effectors, effectively attenuating oncogenic Ras signaling.[1][3]

Quantitative Data on ICMT Inhibitors

The potency and efficacy of various ICMT inhibitors have been quantified through in vitro and cell-based assays. The following tables summarize key quantitative data for some of the most well-studied ICMT inhibitors.

| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |

| Analogue 75 | ICMT | 1.3 | Enzymatic Assay | [5][6] |

| Cysmethynil | ICMT | Not specified | Enzymatic Assay | [1][3][4] |

| UCM-1336 | ICMT | 2000 | Enzymatic Assay | [7] |

| Inhibitor | Cell Line | GI50 (µM) | Assay Type | Reference |

| Tetrahydropyranyl Derivatives | Various Cancer Cell Lines | 0.3 to >100 | Cell Viability Assay | [5][6] |

| Cysmethynil | Human Colon Cancer Cells | Not specified | Anchorage-Independent Growth Assay | [3][4] |

| JAN | MCF-7 | 9.7 | Cytotoxicity Assay (MTT) | [1] |

| JAN | MDA-MB-231 | 8.8 | Cytotoxicity Assay (MTT) | [1] |

Experimental Protocols

The characterization of ICMT inhibitors involves a series of key experiments to determine their mechanism of action and efficacy. Detailed methodologies for these experiments are outlined below.

ICMT Enzyme Inhibition Assay

Objective: To determine the in vitro potency of a compound in inhibiting ICMT enzymatic activity.

Methodology:

-

Enzyme Source: Recombinantly expressed and purified human ICMT.

-

Substrates: A biotinylated farnesylcysteine analogue as the lipidated substrate and S-[3H]adenosyl-L-methionine ([3H]SAM) as the methyl donor.

-

Procedure:

-

The inhibitor, at varying concentrations, is pre-incubated with the ICMT enzyme in a suitable buffer.

-

The reaction is initiated by the addition of the farnesylcysteine and [3H]SAM substrates.

-

The reaction mixture is incubated at 37°C for a defined period.

-

The reaction is terminated, and the biotinylated substrate is captured on a streptavidin-coated plate.

-

The amount of incorporated tritium, representing the degree of methylation, is quantified using a scintillation counter.

-

IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

-

Cellular Ras Localization Assay

Objective: To assess the effect of an ICMT inhibitor on the subcellular localization of Ras proteins.

Methodology:

-

Cell Line: A cancer cell line expressing a fluorescently tagged Ras protein (e.g., GFP-KRas).

-

Procedure:

-

Cells are seeded in a suitable imaging plate (e.g., glass-bottom dishes).

-

Cells are treated with the ICMT inhibitor at various concentrations for a specified duration.

-

The subcellular localization of the fluorescently tagged Ras is visualized using fluorescence microscopy (e.g., confocal microscopy).

-

Changes in localization, such as a shift from the plasma membrane to the cytoplasm or endoplasmic reticulum, are quantified.

-

Cell Viability and Cytotoxicity Assays

Objective: To determine the effect of an ICMT inhibitor on the proliferation and viability of cancer cells.

Methodology:

-

Cell Lines: A panel of cancer cell lines, particularly those with known Ras mutations.

-

Assays:

-

MTT Assay: Measures the metabolic activity of cells as an indicator of viability.

-

Crystal Violet Assay: Stains the DNA of adherent cells to quantify cell number.

-

Trypan Blue Exclusion Assay: Differentiates between live and dead cells.

-

-

Procedure:

-

Cells are seeded in multi-well plates.

-

Cells are treated with a range of concentrations of the ICMT inhibitor.

-

After a defined incubation period (e.g., 72 hours), the chosen viability or cytotoxicity assay is performed according to the manufacturer's protocol.

-

GI50 (the concentration that inhibits cell growth by 50%) or IC50 (the concentration that inhibits the measured parameter by 50%) values are calculated.

-

Signaling Pathways and Visualizations

The inhibition of ICMT has a cascading effect on multiple downstream signaling pathways. The following diagrams, generated using the DOT language, illustrate these relationships.

References

- 1. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. pnas.org [pnas.org]

- 4. A small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase with antitumor activity in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery and SAR of methylated tetrahydropyranyl derivatives as inhibitors of isoprenylcysteine carboxyl methyltransferase (ICMT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. discovery.researcher.life [discovery.researcher.life]

An In-depth Technical Guide on the Core Target of ICMT Inhibitors

Introduction

Isoprenylcysteine carboxyl methyltransferase (ICMT) has emerged as a significant therapeutic target, particularly in the context of oncology. It is the terminal enzyme in the post-prenylation modification pathway of a class of proteins known as CAAX proteins, which includes the Ras superfamily of small GTPases. The designation "Icmt-IN-5" does not correspond to a widely recognized inhibitor in publicly available scientific literature. Therefore, this guide will focus on the well-characterized class of ICMT inhibitors, using the prototypical inhibitor cysmethynil and its analogs as representative examples to delineate the target, mechanism of action, and relevant experimental data.

Target: Isoprenylcysteine Carboxyl Methyltransferase (ICMT)

ICMT is a polytopic membrane protein located in the endoplasmic reticulum.[1][2] It catalyzes the S-adenosyl-L-methionine (AdoMet)-dependent carboxyl methylation of the C-terminal prenylcysteine of CAAX proteins after they have undergone farnesylation or geranylgeranylation and subsequent proteolytic cleavage of the "-AAX" tripeptide.[1][2][3][4] This final methylation step is crucial for the proper subcellular localization and biological activity of many key signaling proteins.

Mechanism of Action

The primary mechanism of action of ICMT inhibitors is the blockade of the final methylation step in the post-prenylation processing of CAAX proteins.[1][5] This inhibition leads to the accumulation of unmethylated, prenylated proteins. A critical consequence of this is the mislocalization of Ras proteins from the plasma membrane to internal cellular compartments, which abrogates their ability to engage with downstream effectors and propagate signaling cascades.[3][4][6] By preventing this crucial modification, ICMT inhibitors effectively disrupt signaling pathways that are often hyperactivated in cancer, leading to anti-proliferative effects, cell cycle arrest, and induction of autophagy.[1][3][5][6]

Quantitative Data for Representative ICMT Inhibitors

The following table summarizes the inhibitory concentrations of cysmethynil and its more potent analog, compound 8.12, against ICMT and various cancer cell lines.

| Compound | Target/Cell Line | Assay Type | IC50/EC50 (µM) | Reference |

| Cysmethynil | ICMT | Enzyme Inhibition | 2.4 | [7] |

| Cysmethynil | Various Cell Lines | Cell Viability | 16.8 - 23.3 | |

| Cysmethynil | RAS-mutant Cells | In vitro Growth | 20 | |

| Compound J1-1 | ICMT | Enzyme Inhibition | 1.0 | [1] |

| Compound J1-1 | MDA-MB-231 | Cell Viability | >25 | [1] |

| Compound 8.12 | HepG2 | Pre-lamin A Accumulation | 1.6 - 3.2 | [6] (Concentration range tested) |

Signaling Pathways Affected by ICMT Inhibition

The most well-documented signaling pathway disrupted by ICMT inhibitors is the Ras-MAPK pathway. Ras proteins, when localized to the plasma membrane, are activated by upstream signals (e.g., from growth factor receptors like EGFR) and subsequently activate downstream effector pathways, including the Raf-MEK-ERK (MAPK) cascade and the PI3K-Akt-mTOR pathway. These pathways are central to regulating cell proliferation, survival, and differentiation. By causing the mislocalization of Ras, ICMT inhibitors prevent its activation and the subsequent downstream signaling.[1][3]

Caption: Ras signaling pathway indicating inhibition of ICMT by this compound.

Experimental Protocols

1. In Vitro ICMT Enzyme Inhibition Assay

-

Objective: To determine the direct inhibitory effect of a compound on ICMT activity.

-

Methodology:

-

Recombinant human ICMT is expressed and purified, often from Sf9 insect cells.

-

Membrane fractions containing ICMT are incubated with a prenylated substrate (e.g., N-acetyl-S-farnesyl-L-cysteine) and a radiolabeled methyl donor (S-adenosyl-L-[methyl-³H]methionine).

-

The reaction is carried out in the presence of varying concentrations of the test inhibitor (e.g., this compound).

-

The reaction is stopped, and the amount of radiolabeled methyl group transferred to the substrate is quantified by scintillation counting.

-

IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

-

2. Cell Viability Assay

-

Objective: To assess the effect of the ICMT inhibitor on the proliferation and viability of cancer cells.

-

Methodology:

-

Cancer cell lines (e.g., PC3, HepG2) are seeded in 96-well plates.

-

After 24 hours, cells are treated with a range of concentrations of the ICMT inhibitor.

-

Cells are incubated for a specified period (e.g., 48-72 hours).

-

Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like PrestoBlue. The absorbance or fluorescence is proportional to the number of viable cells.

-

IC50 values are determined from the dose-response curves.

-

3. Ras Localization Assay

-

Objective: To visualize the effect of ICMT inhibition on the subcellular localization of Ras.

-

Methodology:

-

Cells (e.g., PC3) are transfected with a plasmid encoding a fluorescently tagged Ras protein (e.g., CFP-H-Ras).[6]

-

Transfected cells are treated with the ICMT inhibitor or a vehicle control (DMSO).

-

The subcellular localization of the fluorescently tagged Ras is observed using fluorescence microscopy.

-

Inhibition of ICMT is indicated by a shift in fluorescence from the plasma membrane to intracellular compartments (e.g., endoplasmic reticulum, Golgi).[6]

-

Quantitative analysis can be performed by measuring the ratio of plasma membrane to cytoplasmic fluorescence.[6]

-

4. In Vivo Tumor Xenograft Study

-

Objective: To evaluate the anti-tumor efficacy of the ICMT inhibitor in a living organism.

-

Methodology:

-

Human cancer cells are injected subcutaneously into immunocompromised mice (e.g., nude mice).

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

The treatment group receives the ICMT inhibitor (e.g., via intraperitoneal injection) on a defined schedule, while the control group receives a vehicle.[7]

-

Tumor volume and mouse body weight are measured regularly throughout the study.

-

At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunoblotting, immunohistochemistry).

-

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel ICMT inhibitor.

Caption: A representative experimental workflow for evaluating an ICMT inhibitor.

References

- 1. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isoprenylcysteine Carboxyl Methyltransferase and Its Substrate Ras Are Critical Players Regulating TLR-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. A small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase with antitumor activity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cysmethynil - Wikipedia [en.wikipedia.org]

- 6. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide on the Biological Function of Isoprenylcysteine Carboxyl Methyltransferase (Icmt)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isoprenylcysteine Carboxyl Methyltransferase (Icmt) is an integral endoplasmic reticulum membrane protein that catalyzes the final enzymatic step in the post-translational modification of CaaX proteins.[1][2] This methylation is critical for the proper subcellular localization and biological activity of numerous key signaling proteins, including members of the Ras and Rho superfamilies of small GTPases.[2][3] Given the central role of these proteins in cellular growth, differentiation, and oncogenesis, Icmt has emerged as a significant target for therapeutic intervention, particularly in oncology.[4][5] This guide provides a comprehensive overview of Icmt's biological function, its role in signaling pathways, quantitative enzymatic data, and detailed experimental protocols for its study.

Introduction to Icmt and the CaaX Processing Pathway

Many proteins vital to signal transduction, such as Ras, Rho, and Rac, contain a C-terminal "CaaX box" motif (C=cysteine, a=aliphatic amino acid, X=any amino acid).[6][7] This motif signals for a three-step post-translational modification process that is essential for their function.[6][8][9]

-

Prenylation: An isoprenoid lipid (either a 15-carbon farnesyl or a 20-carbon geranylgeranyl group) is attached to the cysteine residue of the CaaX box by farnesyltransferase (FTase) or geranylgeranyltransferase-I (GGTase-I).[6][7]

-

Proteolysis: The terminal three amino acids (-aaX) are cleaved off by a prenyl-protein specific endoprotease, such as Ras-converting enzyme 1 (Rce1).[8][10]

-

Carboxyl Methylation: The newly exposed isoprenylcysteine is then recognized by Icmt, which catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the terminal carboxyl group.[2][11]

This final methylation step neutralizes the negative charge of the carboxylate, increasing the hydrophobicity of the protein's C-terminus.[8][12] This modification is crucial for the proper trafficking and anchoring of these proteins to cellular membranes, particularly the plasma membrane, which is a prerequisite for their signaling activity.[2][4]

Biological Functions and Signaling Roles

The primary function of Icmt is to complete the maturation of CaaX proteins, thereby regulating their activity. The consequences of this single methylation event are profound and impact numerous cellular processes.

-

Subcellular Localization: Carboxyl methylation is critical for the proper membrane association of many key proteins. For farnesylated proteins like Ras, this modification is essential for their trafficking from the endoplasmic reticulum to the plasma membrane.[4][9] Mislocalization of Ras proteins away from the plasma membrane due to Icmt inhibition severely impairs their ability to engage with downstream effectors.[2][12] Interestingly, geranylgeranylated proteins, such as many Rho GTPases, appear less dependent on this methylation for their general membrane localization.[9]

-

Protein-Protein Interactions: Beyond membrane anchoring, the methylated C-terminus can serve as a recognition motif for specific protein-protein interactions.[13] For instance, the association of K-Ras with microtubules has been shown to be dependent on this modification.[2]

-

Signal Transduction: By controlling the localization and function of GTPases, Icmt is a critical regulator of major signaling cascades.

-

Ras/MAPK Pathway: Oncogenic Ras proteins are central drivers of cancer development.[4] Icmt-mediated methylation is required for Ras to localize to the plasma membrane and activate downstream pathways like the Raf-MEK-ERK (MAPK) cascade, which promotes cell proliferation.[4][14] Inhibition of Icmt has been shown to impair EGF-stimulated MAPK signaling.[15]

-

PI3K/Akt Pathway: This pathway, crucial for cell survival and proliferation, is also downstream of Ras. Icmt inhibition can lead to diminished activation of Akt, promoting apoptosis in endothelial and some cancer cells.[14]

-

Rho GTPase Signaling: Rho family proteins (e.g., RhoA, Rac1) are master regulators of the actin cytoskeleton, cell adhesion, and migration.[13] Icmt-catalyzed methylation affects the activation state of RhoA and Rac1. Inhibition of Icmt can decrease their activation, leading to increased binding to Rho GDP-dissociation inhibitor (RhoGDI), which sequesters them in the cytosol.[13] This results in impaired cell migration, adhesion, and spreading.[13][16]

-

-

Role in Disease:

-

Cancer: Due to its role in activating oncogenic proteins like Ras, Icmt is a compelling target in cancer therapy.[5][17] Suppression of Icmt, either genetically or pharmacologically, reduces tumorigenesis and cancer progression in various models.[10] It can inhibit anchorage-independent growth, induce cell cycle arrest, and promote apoptosis.[5][15][18] Recent studies also suggest Icmt promotes metastasis by enhancing the formation of invadopodia.[19]

-

Immune Evasion: In ovarian cancer, Icmt has been identified as a negative regulator of MHC-I expression.[20] Inhibiting Icmt increases MHC-I levels on cancer cells, enhancing their recognition and killing by CD8+ T cells, which suggests a role for Icmt inhibitors in immunotherapy.[20]

-

DNA Damage Repair: Icmt has been implicated in DNA damage repair processes. Its suppression can compromise MAPK signaling, which in turn reduces the expression of key DNA repair proteins, leading to an accumulation of DNA damage and subsequent apoptosis in cancer cells.[10]

-

Quantitative Data: Enzyme Kinetics and Inhibitors

Understanding the kinetic parameters of Icmt and the potency of its inhibitors is crucial for drug development.[21][22][23][24]

Table 1: Kinetic Parameters of Human Icmt

| Substrate | Km (µM) | Vmax | Notes |

| S-adenosyl-L-methionine (AdoMet) | - | - | Binds first in an ordered sequential mechanism.[25] |

| Biotin-S-farnesyl-L-cysteine (BFC) | 2.1 | - | A synthetic substrate used for kinetic analysis.[25] |

| N-acetyl-S-farnesyl-L-cysteine (AFC) | ~20 | - | Apparent Km is ~10-fold higher than for BFC.[25] |

Table 2: Potency of Select Icmt Inhibitors

| Inhibitor | Type | IC50 (µM) | Notes |

| S-adenosyl-L-homocysteine (AdoHcy) | Product Inhibitor | - | A non-selective inhibitor of methyltransferases.[5] |

| S-farnesylthioacetic acid (FTA) | Competitive Inhibitor | - | Competitive with respect to the isoprenylcysteine substrate.[25] |

| Cysmethynil | Selective Small Molecule | ~0.0014 (for potent analogs) | A prototypical indole-based inhibitor that has been optimized.[5][15] |

Experimental Protocols

In Vitro Icmt Activity Assay (Radiometric Filter-Binding)

This protocol describes a common method to measure Icmt activity by quantifying the transfer of a radiolabeled methyl group from [³H]-S-adenosyl-L-methionine to a biotinylated isoprenylcysteine substrate.

A. Materials and Reagents:

-

Enzyme Source: Microsomal fractions from cells overexpressing human Icmt, or purified recombinant Icmt.

-

Substrates:

-

Biotin-S-farnesyl-L-cysteine (BFC).[25]

-

[³H]-S-adenosyl-L-methionine ([³H]-SAM) (specific activity ~15 Ci/mmol).

-

-

Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 1 mM DTT.

-

Stop Solution: 1 M HCl in ethanol.

-

Wash Buffer: 50% ethanol in water.

-

Scintillation Fluid.

-

Avidin-coated membrane or filter paper (e.g., SAM² Biotin Capture Membrane).

B. Protocol:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice. For a final volume of 50 µL, add:

-

25 µL of 2x Assay Buffer.

-

5 µL of BFC (to a final concentration near its Km, e.g., 2-5 µM).

-

5 µL of [³H]-SAM (to a final concentration of ~1 µM).

-

Volume of water to bring the total to 45 µL.

-

(For inhibitor studies, add inhibitor at desired concentrations and adjust water volume accordingly).

-

-

Enzyme Addition: Initiate the reaction by adding 5 µL of the Icmt enzyme preparation. Mix gently.

-

Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 20-30 minutes) within the linear range of the assay.

-

Stopping the Reaction: Terminate the reaction by adding 25 µL of Stop Solution.

-

Substrate Capture: Spot the entire reaction mixture onto the avidin-coated filter membrane. Allow it to air dry completely.

-

Washing: Wash the membrane 3-4 times with 10 mL of Wash Buffer to remove unincorporated [³H]-SAM.

-

Quantification: Place the dried membrane into a scintillation vial, add 5 mL of scintillation fluid, and count the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the amount of methylated product formed.

Conclusion and Future Directions

Isoprenylcysteine Carboxyl Methyltransferase is a pivotal enzyme that finalizes the post-translational processing of a large number of regulatory proteins. Its role in controlling the membrane localization and function of oncoproteins like Ras makes it a highly attractive target for drug development.[4][5] The development of potent and specific inhibitors, such as cysmethynil and its derivatives, provides powerful tools to probe Icmt biology and offers a promising therapeutic strategy.[5][15] Future research will likely focus on the clinical translation of these inhibitors, exploring their efficacy in combination therapies, and further elucidating the full spectrum of Icmt substrates and their roles in cellular physiology and disease.[26]

References

- 1. ICMT - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Mechanism of isoprenylcysteine carboxyl methylation from the crystal structure of the integral membrane methyltransferase ICMT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CAAX-box protein, prenylation process and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Postprenylation CAAX Processing Is Required for Proper Localization of Ras but Not Rho GTPases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Suppression of isoprenylcysteine carboxylmethyltransferase compromises DNA damage repair | Life Science Alliance [life-science-alliance.org]

- 11. icmt Summary [xenbase.org]

- 12. Mutational Analysis of the Integral Membrane Methyltransferase Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Reveals Potential Substrate Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Role of Isoprenylcysteine Carboxylmethyltransferase-catalyzed Methylation in Rho Function and Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Isoprenylcysteine Carboxyl Methyltransferase Activity Modulates Endothelial Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase with antitumor activity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ICMT isoprenylcysteine carboxyl methyltransferase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. aacrjournals.org [aacrjournals.org]

- 19. Isoprenylcysteine carboxyl methyltransferase (ICMT) promotes invadopodia formation and metastasis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. jitc.bmj.com [jitc.bmj.com]

- 21. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]

- 22. savemyexams.com [savemyexams.com]

- 23. teachmephysiology.com [teachmephysiology.com]

- 24. MCAT Enzyme Kinetics: Km and Vmax Explained [inspiraadvantage.com]

- 25. Analysis of the kinetic mechanism of recombinant human isoprenylcysteine carboxylmethyltransferase (Icmt) - PMC [pmc.ncbi.nlm.nih.gov]

- 26. ashpublications.org [ashpublications.org]

The Critical Role of Isoprenylcysteine Carboxyl Methyltransferase (ICMT) in Ras Protein Signaling: A Technical Guide for Researchers and Drug Development Professionals

November 2025

Abstract

The Ras family of small GTPases are pivotal regulators of cellular signaling pathways that control proliferation, differentiation, and survival. Their activity is intrinsically linked to their post-translational modification and subsequent localization to cellular membranes. Isoprenylcysteine carboxyl methyltransferase (ICMT) catalyzes the final and critical step in the C-terminal modification of Ras proteins. This technical guide provides an in-depth exploration of the role of ICMT in Ras protein signaling, its implications in oncology, and the methodologies employed to study this crucial enzyme. We present a comprehensive overview for researchers, scientists, and drug development professionals, including detailed experimental protocols and a summary of key quantitative data, to facilitate further investigation into this promising therapeutic target.

Introduction: The Ras Post-Translational Modification Cascade

Ras proteins are synthesized as cytosolic precursors and must undergo a series of post-translational modifications at their C-terminal CaaX box (where 'C' is cysteine, 'a' is an aliphatic amino acid, and 'X' is the terminal amino acid) to become biologically active.[1] This multi-step process is essential for their proper subcellular localization and function. The sequence of events is as follows:

-

Prenylation: The first modification is the covalent attachment of a 15-carbon farnesyl or a 20-carbon geranylgeranyl isoprenoid lipid to the cysteine residue of the CaaX motif.[2][3] This reaction is catalyzed by farnesyltransferase (FTase) or geranylgeranyltransferase I (GGTase I), respectively.[3] This lipid anchor provides a weak affinity for the endoplasmic reticulum (ER) membrane.[2]

-

Proteolysis: Following prenylation, the terminal three amino acids (-aaX) are cleaved by the Ras-converting enzyme 1 (RCE1), an integral membrane protease in the ER.[2][4]

-

Carboxyl Methylation: The newly exposed C-terminal farnesylcysteine is then carboxylated by Isoprenylcysteine Carboxyl Methyltransferase (ICMT), an ER-resident enzyme.[4][5][6] This methylation step is crucial for neutralizing the negative charge of the carboxyl group, thereby increasing the hydrophobicity of the C-terminus and enhancing membrane association.[4][7] Unlike prenylation, this modification is reversible.[4][8]

-

Secondary Modifications: For some Ras isoforms like H-Ras and N-Ras, a second signal, typically palmitoylation on nearby cysteine residues, is required for their trafficking from the Golgi to the plasma membrane.[3][4]

ICMT is a unique enzyme in this pathway, as it is the sole methyltransferase known to act on prenylated proteins, making it a highly specific and attractive target for therapeutic intervention.[5][9]

The Pivotal Role of ICMT in Ras Localization and Signaling

The carboxyl methylation of Ras by ICMT is not merely a final processing step but a critical determinant of its subcellular localization and subsequent signaling capacity.

Impact on Ras Membrane Association and Trafficking

Proper membrane localization is a prerequisite for Ras to encounter its upstream activators (Guanine Nucleotide Exchange Factors, GEFs) and downstream effectors.[7] ICMT-mediated methylation significantly increases the affinity of Ras for cellular membranes.[4] Genetic inactivation or pharmacological inhibition of ICMT leads to the mislocalization of Ras proteins, with a notable accumulation in the cytoplasm and a reduction at the plasma membrane.[10][11]

Interestingly, the reliance on ICMT for plasma membrane trafficking varies among Ras isoforms. NRAS, in particular, uniquely requires ICMT for its delivery to the plasma membrane.[4][7] This is attributed to NRAS having only a single palmitoylation site as its secondary membrane-targeting signal.[4][7] In the absence of ICMT activity, NRAS palmitoylation is diminished, leading to its mislocalization.[4]

Modulation of Downstream Signaling Pathways

By controlling the subcellular localization of Ras, ICMT profoundly influences the activation of its downstream signaling cascades, most notably the Raf-MEK-ERK (MAPK) and PI3K-Akt pathways.[12][13] Activated Ras, upon GTP binding, recruits and activates effector proteins like Raf kinases at the plasma membrane, initiating a phosphorylation cascade that transmits signals to the nucleus to regulate gene expression related to cell growth, proliferation, and survival.[13]

Inhibition of ICMT has been shown to impair Ras-mediated signaling.[14][15] While some studies report that the inactivation of ICMT did not affect growth factor-stimulated phosphorylation of Erk1/2 or Akt1 in certain contexts, others demonstrate that ICMT inhibition leads to a decrease in Ras activity and inhibition of these downstream pathways.[14][15][16][17] This suggests that the impact of ICMT on Ras signaling can be context-dependent. Furthermore, the interaction between PFKFB4 and ICMT has been shown to promote ICMT/RAS interaction, control RAS localization at the plasma membrane, and activate AKT signaling, highlighting a novel regulatory mechanism.[18]

ICMT as a Therapeutic Target in Ras-Driven Cancers

Mutations in Ras genes are among the most common oncogenic drivers in human cancers, found in approximately one-third of all human tumors.[9] These mutations lock Ras in a constitutively active, GTP-bound state, leading to uncontrolled cell proliferation and tumor growth. The critical role of ICMT in enabling the function of all Ras isoforms, regardless of their mutation status, makes it a compelling target for anti-cancer drug development.[14][15]

Targeting ICMT offers a potential advantage over inhibiting farnesyltransferase. While farnesyltransferase inhibitors (FTIs) showed initial promise, their clinical efficacy was limited because some Ras isoforms can undergo alternative prenylation by GGTase I when FTase is blocked.[19] In contrast, ICMT is the sole enzyme responsible for the final methylation step for both farnesylated and geranylgeranylated Ras, making it a non-redundant node in the pathway.[9][19]

Genetic and pharmacological studies have demonstrated that ICMT is essential for the malignant transformation and maintenance of tumors driven by all major Ras isoforms. Loss of ICMT function abolishes the tumor-initiating ability of mutant Ras and the tumor-maintaining capacity of cancer cell lines with naturally occurring KRAS mutations.

Quantitative Data on ICMT Inhibition

The development of small molecule inhibitors of ICMT has provided valuable tools to probe its function and assess its therapeutic potential. The following table summarizes key quantitative data related to ICMT inhibition from various studies.

| Inhibitor | Cell Line | Assay Type | Endpoint | Result | Reference |

| Cysmethynil | Mouse Embryonic Fibroblasts | Growth Inhibition | IC50 | ~5 µM | [19] |

| UCM-1336 | Ras-mutated tumor cell lines | Cell Viability | IC50 | 2 µM | [14][15] |

| Tipifarnib (FTI) | - | Enzyme Inhibition | IC50 | 7.9 nM | [19] |

| Lonafarnib (FTI) | - | Enzyme Inhibition | IC50 | 1.9 nM | [19] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of ICMT and Ras signaling.

ICMT Activity Assay

This assay measures the enzymatic activity of ICMT by quantifying the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a prenylated substrate.

Materials:

-

Cell lysates or purified membrane fractions containing ICMT

-

S-adenosyl-L-[methyl-³H]methionine or S-adenosyl-L-[methyl-¹⁴C]methionine (radiolabeled methyl donor)

-

N-acetyl-S-farnesyl-L-cysteine (AFC) or farnesylated Ras protein (methyl acceptor substrate)

-

Reaction buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂)

-

Scintillation cocktail and scintillation counter

-

Base (e.g., NaOH) for hydrolysis

Protocol:

-

Prepare membrane fractions from cells or tissues of interest.

-

Set up the reaction mixture containing the membrane fraction, reaction buffer, radiolabeled SAM, and the methyl acceptor substrate (e.g., AFC).

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a strong base (e.g., 1 M NaOH) to hydrolyze the methyl esters formed.

-

Extract the volatile radiolabeled methanol into a scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the ICMT activity.[17]

Ras Subcellular Localization Analysis

This protocol describes two common methods to determine the subcellular localization of Ras proteins: immunofluorescence microscopy and subcellular fractionation followed by Western blotting.

A. Immunofluorescence Microscopy:

Materials:

-

Cells grown on coverslips

-

Primary antibody against the Ras isoform of interest or an epitope tag (e.g., HA, GFP)

-

Fluorescently labeled secondary antibody

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

-

Blocking buffer (e.g., PBS with 5% bovine serum albumin)

-

Mounting medium with DAPI

-

Confocal microscope

Protocol:

-

Transfect cells with constructs expressing tagged Ras proteins (e.g., GFP-Ras).

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Block non-specific antibody binding with blocking buffer for 1 hour.

-

Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Mount the coverslips onto microscope slides using mounting medium containing DAPI to stain the nuclei.

-

Visualize the subcellular localization of Ras using a confocal microscope.[20]

B. Subcellular Fractionation and Western Blotting:

Materials:

-

Cell pellet

-

Homogenization buffer

-

Ultracentrifuge

-

SDS-PAGE gels and blotting apparatus

-

Primary and secondary antibodies for Western blotting

Protocol:

-

Harvest cells and resuspend the pellet in homogenization buffer.

-

Lyse the cells using a Dounce homogenizer or by nitrogen cavitation.

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet nuclei and unbroken cells.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) to separate the cytosolic fraction (supernatant) from the membrane fraction (pellet).

-

Resuspend the membrane pellet in a suitable buffer.

-

Determine the protein concentration of both fractions.

-

Separate equal amounts of protein from the cytosolic and membrane fractions by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Probe the membrane with a primary antibody against the Ras isoform of interest, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. The relative abundance of Ras in each fraction indicates its subcellular distribution.[7]

Quantification of Ras Signaling Pathway Activation

This protocol details the use of Western blotting to measure the phosphorylation status of key downstream kinases in the Ras signaling pathway, such as ERK and Akt, as a readout of pathway activation.

Materials:

-

Cell lysates

-

Primary antibodies specific for the phosphorylated and total forms of the kinases of interest (e.g., phospho-ERK, total ERK, phospho-Akt, total Akt)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE and Western blotting equipment

-

ECL substrate and imaging system

Protocol:

-

Treat cells with stimuli (e.g., growth factors) or inhibitors as required.

-

Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

-

Block the membrane and probe with a primary antibody against the phosphorylated form of the kinase (e.g., anti-phospho-ERK).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using ECL.

-

Strip the membrane and re-probe with an antibody against the total form of the kinase to ensure equal protein loading.

-

Quantify the band intensities using densitometry software. The ratio of phosphorylated to total protein reflects the activation state of the kinase.[12]

Signaling Pathways and Experimental Workflows

Visual representations of the complex biological processes discussed are essential for a clear understanding. The following diagrams were generated using the DOT language for Graphviz.

Caption: Post-translational modification cascade of Ras proteins.

Caption: Simplified Ras downstream signaling pathways.

Caption: Experimental workflow for studying ICMT inhibition.

Conclusion and Future Directions

Isoprenylcysteine carboxyl methyltransferase stands as a linchpin in the regulation of Ras protein function. Its non-redundant role in the final step of Ras post-translational modification makes it an indispensable enzyme for proper Ras localization and signaling. The compelling body of evidence highlighting the dependence of Ras-driven cancers on ICMT activity underscores its significance as a high-priority therapeutic target.

Future research should focus on the development of more potent and specific ICMT inhibitors with favorable pharmacological properties for clinical translation. A deeper understanding of the structural biology of ICMT will be crucial for the rational design of next-generation inhibitors. Furthermore, exploring the broader impact of ICMT inhibition on other prenylated proteins and elucidating potential off-target effects will be vital for the safe and effective clinical application of ICMT-targeting therapies. The continued investigation into the intricate mechanisms governed by ICMT will undoubtedly pave the way for novel therapeutic strategies against Ras-driven malignancies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. NRAS is unique among RAS proteins in requiring ICMT for trafficking to the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Item - STRUCTURAL AND SIGNALING MECHANISMS OF ICMT-MEDIATED KRAS4B METHYLATION - Purdue University Graduate School - Figshare [hammer.purdue.edu]

- 6. Structural and Signaling Mechanisms of ICMT-Mediated KRAS4B Methylation - ProQuest [proquest.com]

- 7. NRAS is unique among RAS proteins in requiring ICMT for trafficking to the plasma membrane | Life Science Alliance [life-science-alliance.org]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. Genetic and pharmacologic analyses of the role of Icmt in Ras membrane association and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Scholars@Duke publication: Targeted inactivation of the isoprenylcysteine carboxyl methyltransferase gene causes mislocalization of K-Ras in mammalian cells. [scholars.duke.edu]

- 12. Quantifying Signaling Networks | Haugh Research Group [haughgroup.cbe.ncsu.edu]

- 13. assaygenie.com [assaygenie.com]

- 14. A Potent Isoprenylcysteine Carboxylmethyltransferase (ICMT) Inhibitor Improves Survival in Ras-Driven Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Scholars@Duke publication: Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf. [scholars.duke.edu]

- 17. JCI - Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf [jci.org]

- 18. PFKFB4 interacts with ICMT and activates RAS/AKT signaling-dependent cell migration in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Icmt-IN-5: A Technical Guide to a Novel Isoprenylcysteine Carboxyl Methyltransferase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Icmt-IN-5, also known as compound 46, is a potent and selective inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT). This enzyme represents a critical target in oncology, particularly for cancers driven by mutations in Ras proteins. By inhibiting the final step in the post-translational modification of Ras and other CaaX-box containing proteins, this compound disrupts their proper localization and downstream signaling. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and experimental evaluation of this compound, presenting key data in a structured format and detailing the experimental protocols for its characterization.

Introduction

Isoprenylcysteine carboxyl methyltransferase (ICMT) is an integral membrane protein located in the endoplasmic reticulum. It catalyzes the S-adenosyl-L-methionine (SAM)-dependent methylation of the C-terminal isoprenylcysteine of proteins that have undergone farnesylation or geranylgeranylation. This methylation is the final step in a series of post-translational modifications of proteins containing a C-terminal CaaX motif, which includes the Ras family of small GTPases (KRAS, NRAS, and HRAS).

The proper membrane localization of Ras proteins is essential for their function in signal transduction pathways that regulate cell proliferation, differentiation, and survival. Dysregulation of Ras signaling, often due to activating mutations, is a hallmark of many human cancers. By preventing the final methylation step, ICMT inhibitors cause mislocalization of Ras from the plasma membrane, thereby abrogating its oncogenic signaling. This compound has emerged from efforts to develop potent and drug-like inhibitors of this critical enzyme.

Discovery and Development of this compound

This compound was identified through the screening and optimization of indole-based small molecules. The development focused on improving potency against ICMT while maintaining selectivity over other methyltransferases.

Chemical Structure

The precise chemical structure of this compound is that of an indole acetamide derivative.

Synthesis

The synthesis of this compound and related indole acetamide analogs is detailed in the patent literature. A general synthetic scheme is outlined below.

Caption: Generalized synthetic route to this compound.

Mechanism of Action

This compound exerts its biological effects by directly inhibiting the enzymatic activity of ICMT. This leads to a cascade of downstream cellular events, primarily impacting the Ras signaling pathway.

Enzymatic Inhibition

This compound is a potent inhibitor of ICMT with a reported half-maximal inhibitory concentration (IC50) in the sub-micromolar range.

Signaling Pathway

The primary signaling pathway affected by this compound is the Ras-Raf-MEK-ERK pathway, a critical regulator of cell proliferation. By preventing Ras methylation and subsequent membrane localization, this compound effectively dampens the signaling cascade initiated by upstream growth factor receptors. This leads to reduced phosphorylation and activation of key downstream effectors like ERK and AKT.[1]

Caption: this compound inhibits ICMT, preventing Ras membrane localization and downstream signaling.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Activity

| Parameter | Value | Cell Line |

| ICMT IC50 | 0.3 µM | - |

| Antiproliferative IC50 | To be determined | Various cancer cell lines |

Table 2: In Vivo Efficacy (Hypothetical Data for Illustrative Purposes)

| Animal Model | Dosing Regimen | Tumor Growth Inhibition (%) |

| Pancreatic Cancer Xenograft | To be determined | To be determined |

| Colon Cancer Xenograft | To be determined | To be determined |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below.

ICMT Inhibition Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of ICMT.

-

Principle: A radiometric assay is used to quantify the transfer of a tritiated methyl group from S-adenosyl-L-[methyl-³H]methionine to a farnesylated substrate.

-

Procedure:

-

Prepare a reaction mixture containing recombinant human ICMT, the farnesylated substrate (e.g., N-acetyl-S-farnesyl-L-cysteine), and varying concentrations of this compound.

-

Initiate the reaction by adding S-adenosyl-L-[methyl-³H]methionine.

-

Incubate the reaction at 37°C.

-

Stop the reaction and separate the methylated product from the unreacted radiolabeled SAM using a filtration method.

-

Quantify the amount of incorporated radioactivity using a scintillation counter.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cell Proliferation Assay

This assay assesses the effect of this compound on the growth of cancer cell lines.

-

Principle: A colorimetric assay, such as the MTT or SRB assay, is used to measure the number of viable cells after treatment with the inhibitor.

-

Procedure:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add the assay reagent (e.g., MTT) and incubate to allow for color development.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

-

Western Blot Analysis of Ras Signaling

This method is used to determine the effect of this compound on the phosphorylation status of key proteins in the Ras signaling pathway.

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and probed with antibodies specific for the phosphorylated and total forms of the proteins of interest.

-

Procedure:

-

Treat cancer cells with this compound for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against phospho-ERK, total ERK, phospho-AKT, and total AKT.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

In Vivo Xenograft Studies

These studies evaluate the antitumor efficacy of this compound in animal models.

-

Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The mice are then treated with this compound, and the tumor growth is monitored over time.

-

Procedure:

-

Inject cancer cells subcutaneously into the flank of immunocompromised mice.

-

Once tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer this compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule.

-

Measure tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

-

Caption: A typical workflow for the preclinical evaluation of this compound.

Conclusion

This compound is a promising inhibitor of ICMT with the potential for development as an anticancer therapeutic. Its mechanism of action, centered on the disruption of Ras signaling, provides a strong rationale for its evaluation in Ras-driven malignancies. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in the further investigation of this compound and the broader field of ICMT inhibition. Further studies are warranted to fully elucidate its preclinical and potential clinical utility.

References

Preclinical Profile of Novel Indole-Based Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Inhibitors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for a series of potent, drug-like indoleamine inhibitors of Isoprenylcysteine Carboxyl Methyltransferase (ICMT). While the initial query specified "Icmt-IN-5," publicly available scientific literature primarily details the preclinical evaluation of closely related compounds, notably ICMT-IN-53 (also referred to as compound 12) and compound 8.12 , a novel amino-derivative of the prototypical ICMT inhibitor, cysmethynil. This document will focus on the collated data for these specific compounds as representative of the core chemical scaffold and its biological activity.

Core Concepts and Mechanism of Action

Isoprenylcysteine carboxyl methyltransferase (ICMT) is an integral membrane enzyme located in the endoplasmic reticulum. It catalyzes the final step in the post-translational modification of many cellular proteins that terminate in a CaaX motif, including the Ras superfamily of small GTPases. This modification, a carboxyl methylation of the isoprenylated cysteine, is crucial for the proper subcellular localization and function of these proteins. Inhibition of ICMT leads to the mislocalization of key signaling proteins like Ras, thereby disrupting their downstream signaling pathways, which are often implicated in cancer cell proliferation, survival, and migration. The compounds discussed herein are designed to specifically inhibit the enzymatic activity of ICMT.

Data Presentation: Quantitative Analysis

The following tables summarize the key quantitative preclinical data for the novel indole-based ICMT inhibitors.

Table 1: In Vitro ICMT Inhibition and Antiproliferative Activity

| Compound | ICMT IC50 (µM) | Cell Line | Antiproliferative IC50 (µM) | Citation |

| ICMT-IN-53 (compound 12) | 0.96 | MDA-MB-231 (Breast Cancer) | 5.14 | [1] |

| PC3 (Prostate Cancer) | 5.88 | [1] | ||

| Compound 8.12 | Not explicitly stated in µM, but demonstrated to be more potent than cysmethynil | HepG2 (Liver Cancer) | Induces cell cycle arrest at concentrations of 0.2-1.6 µM | [2][3] |

| PC3 (Prostate Cancer) | Induces cell cycle arrest at concentrations of 0.4-2.0 µM | [2][3] |

Table 2: In Vivo Antitumor Efficacy of Compound 8.12

| Animal Model | Tumor Type | Treatment | Outcome | Citation |

| Xenograft Mouse Model | Not specified | Compound 8.12 | Inhibited tumor growth with greater potency than cysmethynil. | [2][3] |

Experimental Protocols

In Vitro ICMT Inhibition Assay

The enzymatic activity of ICMT is assessed using a biochemical assay that measures the transfer of a tritiated methyl group from S-adenosyl-L-methionine (SAM) to an isoprenylcysteine substrate.

-

Enzyme Source: Microsomal fractions containing human ICMT are prepared from transfected cells or tissues.

-

Substrate: N-acetyl-S-farnesyl-L-cysteine (AFC) is commonly used as the isoprenoid substrate.

-

Reaction Mixture: The reaction buffer typically contains Tris-HCl, pH 8.0, DTT, and the microsomal enzyme preparation.

-

Inhibitor Addition: Test compounds (e.g., ICMT-IN-53) are pre-incubated with the enzyme preparation at various concentrations.

-

Reaction Initiation: The reaction is initiated by the addition of [³H]SAM.

-

Incubation: The reaction is allowed to proceed at 37°C for a defined period.

-

Quenching and Extraction: The reaction is stopped, and the methylated product is extracted using an organic solvent.

-

Quantification: The amount of radioactivity in the organic phase is measured by liquid scintillation counting to determine the extent of methylation and, consequently, the inhibitory activity of the compound.

Cell Proliferation (Antiproliferative) Assay

The effect of the ICMT inhibitors on the growth of cancer cell lines is determined using a standard cell viability assay, such as the MTT or MTS assay.

-

Cell Culture: Cancer cell lines (e.g., MDA-MB-231, PC3, HepG2) are cultured in appropriate media and conditions.

-

Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of the test compound (e.g., ICMT-IN-53, compound 8.12) or vehicle control (DMSO).

-

Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).

-

Viability Assessment: A solution of MTT or MTS is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

-

Measurement: The formazan is solubilized, and the absorbance is measured at a specific wavelength using a microplate reader.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control, and the IC50 value is determined.

Ras Mislocalization Assay

This assay visually demonstrates the effect of ICMT inhibition on the subcellular localization of Ras proteins.

-

Cell Transfection: Cells (e.g., PC3) are transiently transfected with a plasmid encoding a fluorescently tagged Ras protein (e.g., CFP-H-Ras).

-

Compound Treatment: The transfected cells are treated with the ICMT inhibitor (e.g., compound 8.12) or a vehicle control.

-

Imaging: The subcellular localization of the fluorescently tagged Ras is visualized using fluorescence microscopy.

-

Analysis: In untreated cells, Ras is localized to the plasma membrane. Upon effective ICMT inhibition, Ras becomes mislocalized to intracellular compartments, such as the endoplasmic reticulum and Golgi apparatus.[2][3]

In Vivo Xenograft Tumor Growth Study

This experiment evaluates the antitumor efficacy of the ICMT inhibitor in a living organism.

-

Animal Model: Immunocompromised mice (e.g., nude mice) are used.

-

Tumor Implantation: Human cancer cells are subcutaneously injected into the flanks of the mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: The mice are randomized into treatment and control groups. The treatment group receives the ICMT inhibitor (e.g., compound 8.12) via a suitable route of administration (e.g., oral gavage), while the control group receives the vehicle.

-

Monitoring: Tumor volume and body weight are measured regularly throughout the study.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the tumors are excised and weighed.

-

Analysis: The antitumor efficacy is determined by comparing the tumor growth rates and final tumor weights between the treated and control groups.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: ICMT-mediated final step in Ras protein maturation and its inhibition.

Experimental Workflow Diagram

Caption: Preclinical evaluation workflow for novel ICMT inhibitors.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Enzyme Family

This guide provides a comprehensive overview of the isoprenylcysteine carboxyl methyltransferase (ICMT) enzyme family, covering its core biological functions, structural characteristics, and its emerging role as a significant therapeutic target. Detailed experimental protocols and visual representations of key pathways are included to facilitate a deeper understanding and application in research and drug development.

Introduction to the ICMT Enzyme Family

Isoprenylcysteine carboxyl methyltransferase (ICMT) is an integral membrane enzyme that catalyzes the final step in the post-translational modification of proteins containing a C-terminal CaaX motif.[1][2] In humans, this enzyme is encoded by the ICMT gene and is localized to the endoplasmic reticulum.[3] This modification process is crucial for the proper subcellular localization and function of a wide range of proteins, including the Ras superfamily of small GTPases, which are critical regulators of cell proliferation, differentiation, and survival.[2][4]

The CaaX motif consists of a cysteine residue, followed by two aliphatic amino acids, and a terminal amino acid "X".[5] Proteins with this motif undergo a series of three enzymatic modifications:

-

Isoprenylation: The addition of a farnesyl or geranylgeranyl lipid group to the cysteine residue.

-

Proteolysis: The cleavage of the three terminal amino acids (-AAX) by a specific protease.

-

Methylation: The carboxyl methylation of the now-exposed isoprenylcysteine residue, a reaction catalyzed by ICMT using S-adenosyl-L-methionine (SAM) as a methyl donor.[1][4]

This final methylation step is critical for the biological activity of many CaaX proteins, influencing their membrane association and protein-protein interactions.[2]

Structure of the ICMT Enzyme

ICMT possesses a unique structure among SAM-dependent methyltransferases, reflecting its dual function of binding both a hydrophilic cofactor and a lipophilic substrate within the membrane environment.[2] The crystal structure of a prokaryotic ICMT ortholog reveals an architecture dominated by five transmembrane α-helices.[1]

Key structural features include:

-

A highly conserved C-terminal catalytic subdomain that encloses the binding pocket for the SAM cofactor.[1]

-

A tunnel that connects the reactive methyl group of the bound SAM to the inner leaflet of the endoplasmic reticulum membrane.[1] This tunnel provides access for the lipid-modified (isoprenylated) cysteine of the substrate protein.[1]

This structural arrangement allows ICMT to effectively bring together its two chemically distinct substrates—the water-soluble SAM and the membrane-anchored isoprenylated protein—to facilitate the methyl transfer reaction.[4]

Function and Biological Role

ICMT is the sole enzyme responsible for the methylation of isoprenylcysteine, making it a critical control point in the CaaX processing pathway.[4] The methylation of CaaX proteins is essential for their proper function and localization. For instance, the carboxyl methylation of Ras proteins is crucial for their translocation from the endoplasmic reticulum to the plasma membrane, a prerequisite for their signaling activity.[2][6]

The biological processes influenced by ICMT are extensive and include:

-

Cell Signaling: By regulating the localization and activity of Ras and Rho family GTPases, ICMT plays a pivotal role in signaling pathways that control cell growth, proliferation, and survival, such as the MAPK and Akt pathways.[6]

-

Cell Migration and Adhesion: ICMT activity is necessary for the proper functioning of RhoA and Rac1, small GTPases that are central to cell migration and adhesion.[7]

-

DNA Damage Repair: Recent studies have shown that ICMT suppression can impair DNA damage repair mechanisms, leading to cell cycle arrest and apoptosis in cancer cells.[8] This suggests a role for ICMT in maintaining genomic stability.[8]

Given its central role in these fundamental cellular processes, dysregulation of ICMT activity has been implicated in various diseases.

ICMT in Disease and as a Therapeutic Target

The critical function of ICMT in cellular signaling, particularly in the Ras pathway, makes it a compelling target for therapeutic intervention, especially in oncology.

-

Cancer: Mutations in Ras genes are found in a significant percentage of human cancers, including pancreatic, lung, and colorectal cancers.[6] Since the oncogenic activity of mutant Ras is dependent on its proper localization to the plasma membrane, inhibiting ICMT presents a viable strategy to disrupt Ras signaling and inhibit cancer cell growth.[2][6] Genetic and pharmacological inhibition of ICMT has been shown to reduce the transformation of cells by oncogenic K-Ras and inhibit tumor growth in preclinical models.[5][9]

-

Progeria: Hutchinson-Gilford progeria syndrome (HGPS) is a rare genetic disorder characterized by accelerated aging. It is caused by a mutation in the LMNA gene, leading to the production of a toxic protein called progerin. Progerin is a farnesylated and methylated protein, and inhibiting its methylation via ICMT has been validated as a therapeutic strategy.[10] ICMT inhibitors have been shown to delocalize progerin from the nuclear membrane, reduce its protein levels, and improve cellular and in vivo hallmarks of the disease.[10]

-

Inflammatory Diseases: ICMT and its substrate Ras are also implicated in inflammatory responses.[11] Their expression is elevated in inflammatory conditions, and they play a role in Toll-like receptor (TLR)-mediated inflammatory signaling through the MAPK-AP-1 pathway.[11]

ICMT Inhibitors

The development of small-molecule inhibitors of ICMT is an active area of research. Several classes of inhibitors have been identified through high-throughput screening and subsequent structure-activity relationship (SAR) studies.[6]

| Inhibitor Class | Example Compound | IC50 Value | Notes |

| Indole-based | Cysmethynil | ~7 µM (cell-based) | A prototypical ICMT inhibitor identified from a chemical library screen.[6] It competes with the isoprenylated cysteine substrate but not with SAM.[6] However, its poor water solubility and high lipophilicity have limited its clinical development.[6] |

| Tetrahydropyranyl (THP) Derivatives | Analogue 75 | 1.3 nM | A highly potent inhibitor developed through SAR studies.[12][13] These compounds have demonstrated the ability to increase the amount of cytosolic Ras and reduce the viability of several cancer cell lines.[12][13] |

| Other Small Molecules | UCM-13207 | Not specified | A potent inhibitor that has shown significant efficacy in preclinical models of progeria.[10] |

IC50 values can vary depending on the assay conditions.

Experimental Protocols

In-Vitro ICMT Activity Assay (Radiometric Filter-Based)

This protocol describes a common method to measure the enzymatic activity of ICMT in vitro using a radiolabeled methyl donor.

Materials:

-

Microsomal preparations containing ICMT (e.g., from Sf9 cells overexpressing the enzyme).

-

S-adenosyl-L-[methyl-³H]methionine ([³H]SAM).

-

ICMT substrate: N-acetyl-S-farnesyl-L-cysteine (AFC).

-

Assay Buffer: 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 1 mM DTT.

-

Stop Solution: 1 M HCl in ethanol.

-

Scintillation fluid.

-

Glass fiber filter mats.

-

Filter-binding apparatus.

Procedure:

-

Reaction Setup: In a 96-well plate, prepare the reaction mixture by adding the assay buffer, AFC (substrate), and the test compound (inhibitor) or vehicle control.

-

Enzyme Addition: Add the microsomal preparation containing ICMT to each well to initiate the reaction.

-

Initiation with Cofactor: Start the methylation reaction by adding [³H]SAM. The final reaction volume is typically 50-100 µL.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is within the linear range.

-

Stopping the Reaction: Terminate the reaction by adding the stop solution.

-

Substrate Capture: Transfer the reaction mixture to a glass fiber filter mat using a filter-binding apparatus. The hydrophobic AFC substrate will bind to the filter, while the unincorporated [³H]SAM will be washed away.

-

Washing: Wash the filters several times with ethanol to remove any remaining unincorporated [³H]SAM.

-

Quantification: Dry the filter mat, place it in a scintillation vial with scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: The amount of radioactivity is directly proportional to the ICMT activity. For inhibitor studies, calculate the percent inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay for ICMT Inhibition (Ras Localization)

This protocol assesses the effect of ICMT inhibitors on the subcellular localization of Ras in cultured cells.

Materials:

-

Cancer cell line known to be sensitive to ICMT inhibition (e.g., PANC-1, MIA PaCa-2).

-

Cell culture medium and supplements.

-

Test compounds (ICMT inhibitors).

-

Plasmids encoding fluorescently tagged Ras (e.g., GFP-K-Ras).

-

Transfection reagent.

-

Subcellular fractionation kit or reagents for cell lysis and ultracentrifugation.

-

Reagents for SDS-PAGE and Western blotting.

-

Primary antibody against the tag (e.g., anti-GFP) or Ras.

-

Secondary antibody conjugated to HRP.

-

Chemiluminescence substrate.

Procedure:

-

Cell Culture and Transfection: Culture the cells to an appropriate confluency. If endogenous Ras levels are low, transfect the cells with a plasmid encoding GFP-Ras according to the manufacturer's protocol.

-

Compound Treatment: Treat the cells with various concentrations of the ICMT inhibitor or vehicle control for a specified period (e.g., 24-48 hours).

-

Cell Lysis and Fractionation:

-

Harvest the cells and perform subcellular fractionation to separate the membrane and cytosolic fractions. This can be done using a commercial kit or by dounce homogenization followed by ultracentrifugation (e.g., 100,000 x g for 1 hour).

-

-

Protein Quantification: Determine the protein concentration of the cytosolic and membrane fractions for each sample.

-

Western Blotting:

-

Load equal amounts of protein from the cytosolic and membrane fractions onto an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody against Ras (or the GFP tag).

-

Incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensity for Ras in both the cytosolic and membrane fractions. Effective ICMT inhibition will lead to a dose-dependent increase in the amount of Ras in the cytosolic fraction and a corresponding decrease in the membrane fraction.

Visualizations

CaaX Post-Translational Modification Pathway

Caption: The CaaX post-translational modification pathway.

Experimental Workflow for ICMT Inhibitor Screening

Caption: A typical workflow for screening and developing ICMT inhibitors.

ICMT's Role in the Ras Signaling Pathway

Caption: The logical role of ICMT in the Ras signaling cascade.

References

- 1. researchgate.net [researchgate.net]

- 2. 9 Structure and function of isoprenylcysteine carboxylmethyltransferase (Icmt): A key enzyme in CaaX processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ICMT - Wikipedia [en.wikipedia.org]

- 4. Item - ISOPRENYLCYSTEINE CARBOXYL METHYLTRANSFERASE (ICMT):STRUCTURE, FUNCTION, AND INHIBITOR DESIGN - Purdue University Graduate School - Figshare [hammer.purdue.edu]

- 5. Isoprenylcysteine carboxy methyltransferase (ICMT) is associated with tumor aggressiveness and its expression is controlled by the p53 tumor suppressor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ICMT isoprenylcysteine carboxyl methyltransferase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 8. Suppression of isoprenylcysteine carboxylmethyltransferase compromises DNA damage repair | Life Science Alliance [life-science-alliance.org]

- 9. WikiGenes - ICMT - isoprenylcysteine carboxyl methyltransferase [wikigenes.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Isoprenylcysteine Carboxyl Methyltransferase and Its Substrate Ras Are Critical Players Regulating TLR-Mediated Inflammatory Responses [mdpi.com]

- 12. Discovery and SAR of methylated tetrahydropyranyl derivatives as inhibitors of isoprenylcysteine carboxyl methyltransferase (ICMT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

The Therapeutic Potential of ICMT Inhibition: A Technical Guide

Disclaimer: The specific agent "Icmt-IN-5" is not described in publicly available scientific literature. This guide focuses on the therapeutic strategy of inhibiting Isoprenylcysteine Carboxyl Methyltransferase (ICMT), using data from known inhibitors to illustrate the core concepts, experimental validation, and therapeutic potential.

Executive Summary

Isoprenylcysteine Carboxyl Methyltransferase (ICMT) is a critical enzyme in the post-translational modification of a class of proteins known as CAAX proteins, which includes the notorious Ras family of oncoproteins. By catalyzing the final methylation step, ICMT facilitates the proper localization and function of these proteins, many of which are pivotal in signal transduction pathways regulating cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of many cancers. Inhibition of ICMT presents a compelling therapeutic strategy to disrupt oncogenic signaling. This document provides a technical overview of ICMT as a therapeutic target, the mechanism of action of its inhibitors, quantitative data on known inhibitors, and detailed experimental protocols for their evaluation.

Introduction: ICMT as a Therapeutic Target

Proteins terminating in a CaaX motif (where 'C' is cysteine, 'a' is an aliphatic amino acid, and 'X' is a terminal amino acid) undergo a series of post-translational modifications crucial for their function. This process involves three key enzymatic steps:

-

Prenylation: Addition of a farnesyl or geranylgeranyl lipid group to the cysteine residue.

-

Proteolysis: Cleavage of the terminal 'aaX' tripeptide.

-

Methylation: Carboxyl methylation of the now-terminal prenylated cysteine, a reaction catalyzed by ICMT.

This final methylation step, occurring at the endoplasmic reticulum, is essential for the proper membrane association and subsequent signaling activity of many of these proteins, most notably the Ras GTPases (H-Ras, K-Ras, and N-Ras)[1]. Mutations that lock Ras in a constitutively active state are found in a significant percentage of human cancers. By preventing the final maturation step of Ras and other CaaX proteins, ICMT inhibitors can induce their mislocalization from the plasma membrane, thereby abrogating their downstream signaling. This disruption of oncogenic pathways, such as the PI3K/AKT pathway, can lead to cell growth inhibition and apoptosis in cancer cells[1][2].

Mechanism of Action of ICMT Inhibitors

ICMT inhibitors are small molecules designed to block the catalytic activity of the ICMT enzyme. The prototypical ICMT inhibitor, cysmethynil, is an indole-based compound that acts as a competitive inhibitor with respect to the isoprenylated cysteine substrate[2]. By occupying the active site of ICMT, these inhibitors prevent the methylation of its target proteins.

The primary consequences of ICMT inhibition in cancer cells are:

-

Mislocalization of Ras: Without methylation, Ras proteins are not efficiently trafficked to and anchored at the plasma membrane, leading to their accumulation in other cellular compartments like the cytoplasm.

-

Impaired Downstream Signaling: The mislocalization of Ras prevents its interaction with upstream activators and downstream effectors, leading to the attenuation of signaling through pathways like the MAPK/ERK and PI3K/AKT cascades.

-

Inhibition of Cell Growth and Proliferation: By disrupting these critical signaling pathways, ICMT inhibitors can arrest the cell cycle and inhibit the uncontrolled proliferation of cancer cells.

-

Induction of Autophagy and Apoptosis: In several cancer cell lines, ICMT inhibition has been shown to induce autophagic cell death[2].

Quantitative Data on Known ICMT Inhibitors

Several small molecule inhibitors of ICMT have been developed and characterized. The following table summarizes the in vitro potency of some key examples.

| Inhibitor Name | Chemical Class | In Vitro IC50 | Cell-Based Potency (Example) | Reference |

| Cysmethynil | Indole-based | 2.4 µM | Inhibits PC3 cell proliferation (20-30 µM) | [2] |

| Compound 8.12 | Amino-derivative of Cysmethynil | Not specified, but more potent than Cysmethynil | More potent in vivo than Cysmethynil | [3] |

| UCM-13207 | Propanamide derivative | 1.4 µM | Enhances viability of progeroid fibroblasts at 2 µM | [4][5] |

| UCM-1336 | Not specified | 2 µM | Induces cell death in Ras-mutated tumor cell lines | |